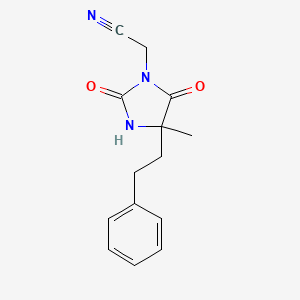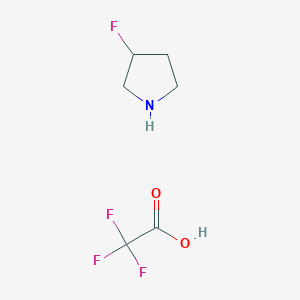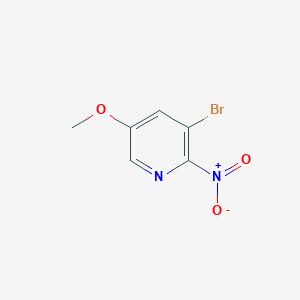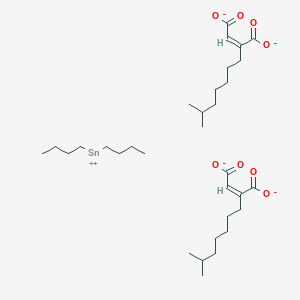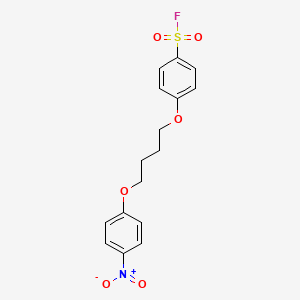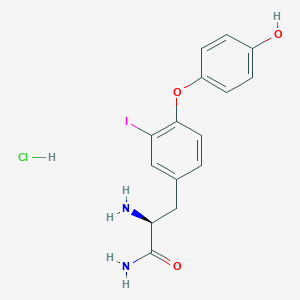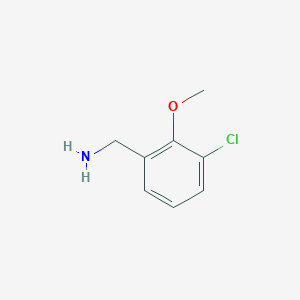
Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate is a chemical compound with the molecular formula C10H9F3N2O7S and a molecular weight of 358.25 g/mol . This compound is known for its application in the preparation of Vadadustat, a drug used for the treatment of symptomatic anemia related to chronic kidney disease in adults undergoing chronic maintenance dialysis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate involves multiple steps, starting from the appropriate picolinic acid derivative. The key steps typically include:
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the picolinic acid derivative.
Trifluoromethylsulfonylation: Introduction of the trifluoromethylsulfonyl group at the 5-position.
Glycination: Coupling of the glycine moiety to the picolinic acid derivative.
The reaction conditions often involve the use of specific catalysts and solvents to facilitate these transformations. Detailed reaction conditions, such as temperature, pressure, and time, are optimized based on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and safety. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The trifluoromethylsulfonyl group can be reduced under specific conditions.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the trifluoromethylsulfonyl group may yield various substituted derivatives .
科学的研究の応用
Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Employed in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate involves its interaction with specific molecular targets and pathways. In the case of Vadadustat, the compound inhibits hypoxia-inducible factor prolyl hydroxylase, leading to increased production of erythropoietin and subsequent stimulation of red blood cell production .
類似化合物との比較
Similar Compounds
Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinate: Similar structure but lacks the glycinate moiety.
Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)benzoate: Similar functional groups but different core structure.
Uniqueness
Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate is unique due to its specific combination of functional groups and its role as an intermediate in the synthesis of Vadadustat. Its trifluoromethylsulfonyl group imparts distinct chemical properties, making it valuable in various chemical and biological applications .
特性
分子式 |
C10H9F3N2O7S |
|---|---|
分子量 |
358.25 g/mol |
IUPAC名 |
2-[[3-hydroxy-5-(trifluoromethylsulfonyloxy)pyridine-2-carbonyl]-methylamino]acetic acid |
InChI |
InChI=1S/C10H9F3N2O7S/c1-15(4-7(17)18)9(19)8-6(16)2-5(3-14-8)22-23(20,21)10(11,12)13/h2-3,16H,4H2,1H3,(H,17,18) |
InChIキー |
IXDIRZPRNJIGTC-UHFFFAOYSA-N |
正規SMILES |
CN(CC(=O)O)C(=O)C1=C(C=C(C=N1)OS(=O)(=O)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


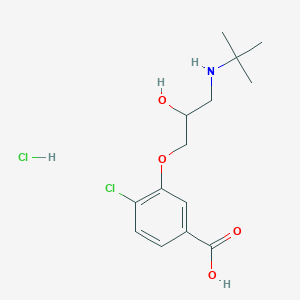
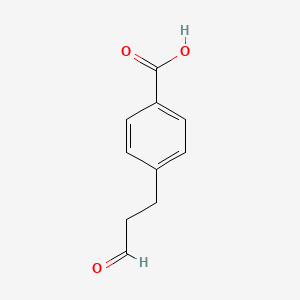
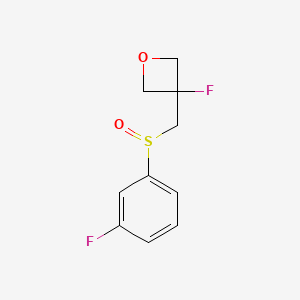
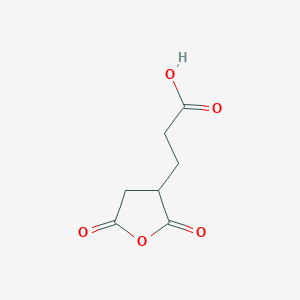
![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13353169.png)
![2',4'-Difluoro-[1,1'-biphenyl]-3,5-diamine](/img/structure/B13353182.png)
![N-((6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B13353184.png)
